Home > Products > Screening Compounds P95522 > Pomalidomide-C5-alkyne
Pomalidomide-C5-alkyne -

Pomalidomide-C5-alkyne

Catalog Number: EVT-14911747
CAS Number:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C5-alkyne is a derivative of pomalidomide, a thalidomide analogue that has garnered attention for its application in treating multiple myeloma and other hematological malignancies. This compound features an alkyne functional group at the C5 position, which enhances its utility in various chemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). The compound's unique structure and properties allow for targeted protein degradation, making it a valuable tool in drug discovery and development.

Source and Classification

Pomalidomide-C5-alkyne is classified under the category of small molecule drugs and is known for its immunomodulatory effects. It is derived from pomalidomide, which is itself classified as an immunomodulatory drug. The compound's Chemical Abstracts Service (CAS) number is 2940935-13-5, and it has a molecular formula of C20H21N3O4C_{20}H_{21}N_{3}O_{4} with a molecular weight of 367.4 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide-C5-alkyne can be accomplished through several methods, primarily involving nucleophilic aromatic substitution and click chemistry techniques.

  1. Nucleophilic Aromatic Substitution: This method involves the reaction of pomalidomide with propargylamine to introduce the alkyne group at the C5 position. The reaction typically requires a base such as diisopropylethylamine (DIPEA) and is conducted in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
  2. Copper-Assisted Azide-Alkyne Click Reaction: This method allows for the efficient coupling of azides with alkynes, resulting in the formation of pomalidomide conjugates. This reaction can achieve high yields (up to 67%) without the need for intermediate purification, making it an attractive option for synthesizing complex libraries of compounds .
  3. Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can also be employed to form internal alkynes from terminal alkynes and aryl halides, facilitating the introduction of alkyne functionalities into the pomalidomide framework .
Molecular Structure Analysis

Structure and Data

Pomalidomide-C5-alkyne maintains the core structure of pomalidomide, which consists of a phthalimide ring fused to a glutarimide moiety. The introduction of the alkyne group at the C5 position alters its electronic properties and steric environment, potentially influencing its biological activity.

  • Molecular Formula: C20H21N3O4C_{20}H_{21}N_{3}O_{4}
  • Molecular Weight: 367.4 g/mol
  • Structural Features:
    • Phthalimide ring
    • Glutarimide ring
    • Alkyne group at C5 position

The structural modifications at the C5 position are critical for enhancing the compound's interaction with target proteins involved in cellular degradation pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-C5-alkyne participates in various chemical reactions that leverage its alkyne functionality:

  1. Click Chemistry: The alkyne group allows for strain-promoted azide-alkyne cycloaddition, facilitating conjugation with azides to form stable triazole linkages .
  2. Cross-Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, enabling further functionalization and modification to create diverse derivatives tailored for specific biological activities .

These reactions are pivotal in developing PROTACs that target specific proteins for degradation, thus enhancing therapeutic efficacy.

Mechanism of Action

Process and Data

Pomalidomide-C5-alkyne exerts its effects primarily through modulation of the immune system and direct action on cancer cells. The mechanism involves:

  1. Recruitment of E3 Ligase Cereblon: Pomalidomide binds to Cereblon, an E3 ubiquitin ligase, forming a ternary complex with target proteins such as Ikaros family zinc finger proteins (IKZF1/3). This interaction leads to ubiquitination and subsequent proteasomal degradation of these transcription factors, which are critical for cancer cell survival .
  2. Enhanced Target Degradation: The alkyne functionality enhances the compound's ability to form stable complexes with target proteins, thereby improving its efficacy as a PROTAC agent .

This mechanism highlights its potential not only as an anti-cancer agent but also as a platform for developing novel therapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-C5-alkyne exhibits several notable physical and chemical properties:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

These properties are essential when considering formulation strategies for drug delivery systems.

Applications

Scientific Uses

Pomalidomide-C5-alkyne has significant applications in scientific research:

  1. Targeted Protein Degradation: Its role as a building block in PROTAC development allows researchers to create targeted therapies that can selectively degrade disease-related proteins.
  2. Cancer Research: The compound's ability to modulate immune responses makes it valuable in studying mechanisms underlying multiple myeloma and other malignancies.
  3. Chemical Biology: Pomalidomide-C5-alkyne serves as a tool for exploring cellular pathways involved in protein degradation, providing insights into therapeutic targets.
Introduction to Pomalidomide-C5-alkyne in Targeted Protein Degradation

Role of Cereblon (CRBN)-Recruiting Ligands in PROTAC Development

Cereblon (CRBN)-recruiting ligands serve as the foundational E3 ubiquitin ligase-binding components in proteolysis-targeting chimeras (PROTACs). These molecules exploit the endogenous ubiquitin-proteasome system to direct specific proteins to degradation. Pomalidomide, an immunomodulatory imide drug (IMiD), binds CRBN with high affinity (Kd ~100 nM) and enables the recruitment of over 200 zinc-finger (ZF) proteins for degradation. This intrinsic activity, however, introduces significant off-target effects when incorporated into PROTACs, as the unmodified pomalidomide moiety can independently degrade ZF proteins like ZFP91, IKZF1, and IKZF3, which regulate critical cellular processes in immunity and cancer [1] [7].

The development of CRBN-based PROTACs represents ~70% of published degraders, underscoring CRBN's versatility. However, clinical limitations arise from CRBN downregulation in resistant cancers and unintended degradation of ZF proteins, which may cause teratogenicity or dysregulated lymphocyte development. This necessitates engineered pomalidomide analogues that retain CRBN binding while minimizing off-target interactions [1] [8].

Table 1: Key CRBN-Recruiting Ligands in PROTAC Design

LigandCRBN KdOff-Target DegradationPrimary Use Case
Pomalidomide~100 nMHigh (12+ ZF proteins)First-gen PROTACs
Thalidomide~250 nMSevere (Teratogenic)Limited research
Lenalidomide~150 nMModerateClinical PROTAC candidates
Pomalidomide-C5-alkyneUnchangedReducedHigh-fidelity PROTAC screening

Structural Evolution from Pomalidomide to C5-Functionalized Analogues

Pomalidomide’s phthalimide ring provides the primary interface for CRBN binding, with the glutarimide moiety buried deep within the ligase pocket. Early structure-activity relationship (SAR) studies revealed that modifications at the C4 and C5 positions of the phthalimide ring significantly influence ternary complex formation and degradation specificity. Crystallographic data (PDB: 6H0F) demonstrated that the C5 position is solvent-exposed and proximal to ZF domains like IKZF1, making it ideal for steric engineering [1] [7].

A library of ~80 pomalidomide analogues was synthesized to systematically evaluate C5 substitutions. Key findings include:

  • Small alkyl groups (e.g., methyl, ethyl): Minimal impact on CRBN binding but insufficient to block ZF degradation.
  • Polar substituents (e.g., amino, hydroxyl): Reduced ZF degradation but compromised cell permeability.
  • Bulky hydrophobic groups (e.g., phenyl, cyclopropyl): Disrupted ternary complex formation with ZF proteins while maintaining CRBN engagement [1] [6].

Table 2: Impact of C5 Modifications on Degradation Profiles

C5 ModificationCRBN BindingZF DegradationPROTAC Utility
-H (Pomalidomide)+++++++Limited
-NH2+++Moderate
-CH3+++++Moderate
-Alkyne++++High
-Phenyl++±Low

Pomalidomide-C5-alkyne emerged as a balanced candidate, combining synthetic accessibility with retained CRBN affinity (IC50 ~120 nM) and attenuated ZF degradation. Commercial building blocks like Pomalidomide-PEG5-Alkyne (Sigma-Aldrich #901834) incorporate ethylene glycol spacers to enhance solubility and linker diversity [3] [4].

Rationale for Alkyne Functionalization at the C5 Position

The alkyne group (-C≡CH) at C5 serves three strategic purposes in PROTAC development:

  • Click Chemistry Compatibility:Alkyne-azide cycloaddition ("click chemistry") enables rapid, copper-catalyzed conjugation to azide-functionalized target protein ligands. This modular approach accelerates PROTAC synthesis and library generation. For example, Pomalidomide-C5-alkyne reacts with azide-PEGn-BET inhibitors to yield BRD4 degraders in >90% yield [3] [4].

  • Steric Blocking of Off-Target Interactions:The linear alkyne group extends ~2.1 Å from the phthalimide ring, physically obstructing interactions with Q147 of IKZF1. This residue mediates water-bridged hydrogen bonding critical for ZF recruitment. In cellular assays, Pomalidomide-C5-alkyne-based PROTACs reduced ZFP91 degradation by >80% compared to unmodified pomalidomide PROTACs [1] [9].

  • Ternary Complex Optimization:Alkyne-derived linkers improve proteolytic efficiency by modulating the distance and flexibility between CRBN and the target protein. In Bcl-xL degraders like PZ671, a C5-alkyne-pomalidomide conjugate linked to an ABT-263 analogue achieved DC50 = 0.9 nM – 6-fold more potent than earlier VHL-based degraders. Molecular dynamics confirmed the alkyne-enhanced linker optimizes the orientation of Bcl-xL for ubiquitination [9].

Table 3: PROTAC Screening Enabled by C5-Alkyne Functionalization

Target ProteinLinker ChemistryDC50Max Degradation (%)
BRD9PEG4-triazole3 nM98%
BTKPiperidine-PEG25 nM95%
Bcl-xLRigid piperazine0.9 nM>99%
ALKAryl ether10 nM92%

Properties

Product Name

Pomalidomide-C5-alkyne

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(hept-6-ynylamino)isoindole-1,3-dione

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H21N3O4/c1-2-3-4-5-6-12-21-14-9-7-8-13-17(14)20(27)23(19(13)26)15-10-11-16(24)22-18(15)25/h1,7-9,15,21H,3-6,10-12H2,(H,22,24,25)

InChI Key

SJUDPDBPVXJFFY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.